![molecular formula C15H15NO4 B6339247 2-Methoxy-6-(pyridin-4-ylmethoxymethyl)-benzoic acid CAS No. 1171924-51-8](/img/structure/B6339247.png)
2-Methoxy-6-(pyridin-4-ylmethoxymethyl)-benzoic acid
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Description
The compound “N - (2-methoxy-5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide” is an organic intermediate with borate and sulfonamide groups . Another related compound is “2-Methoxy-4-pyridinamine” with a molecular formula of C6H8N2O .
Synthesis Analysis
The compound “N - (2-methoxy-5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide” can be synthesized through nucleophilic and amidation reactions .Molecular Structure Analysis
The structure of the compound “N - (2-methoxy-5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide” has been characterized by 1 H and 13 C NMR, IR, MS, and single crystal X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-4-pyridinamine” include an average mass of 124.141 Da and a monoisotopic mass of 124.063660 Da .Scientific Research Applications
Crystallography and Solid-State Chemistry
Determining the crystal structure of this compound through X-ray crystallography allows researchers to understand its packing arrangement, intermolecular interactions, and crystal symmetry. Such insights aid in predicting its physical properties and behavior in the solid state.
properties
IUPAC Name |
2-methoxy-6-(pyridin-4-ylmethoxymethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-13-4-2-3-12(14(13)15(17)18)10-20-9-11-5-7-16-8-6-11/h2-8H,9-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPIZPAKNUOAHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)COCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(pyridin-4-ylmethoxymethyl)-benzoic acid |
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